molecular formula C15H17N5O3 B6474115 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640846-13-3

4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Numéro de catalogue: B6474115
Numéro CAS: 2640846-13-3
Poids moléculaire: 315.33 g/mol
Clé InChI: BEQDCIFWKLZINL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic small molecule featuring a pyridine-2-carboxamide core linked via an azetidine ring to a 1,5-dimethylpyrazole carbonyl group. The azetidine ring (a four-membered saturated heterocycle) enhances conformational rigidity, which may improve target binding selectivity. The pyrazole and pyridine moieties are common in kinase inhibitors, suggesting possible applications in oncology or neurodegenerative diseases .

Propriétés

IUPAC Name

4-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-5-13(18-19(9)2)15(22)20-7-11(8-20)23-10-3-4-17-12(6-10)14(16)21/h3-6,11H,7-8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDCIFWKLZINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mécanisme D'action

The mechanism by which 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The provided evidence highlights 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (Compound 11) , a GSK-3β inhibitor synthesized via Suzuki-Miyaura coupling . While both compounds share carboxamide and pyridine groups, critical differences exist:

Feature Target Compound Compound 11
Core Structure Pyridine-2-carboxamide with azetidine linker Imidazo[1,5-a]pyridine carboxamide with tetrahydro-2H-pyran substituent
Heterocyclic Moieties Azetidine (4-membered ring), pyrazole Imidazopyridine (fused bicyclic system), tetrahydro-2H-pyran (6-membered ether)
Functional Groups 1,5-Dimethylpyrazole carbonyl Hydroxymethylpyridine
Synthetic Route Likely involves amide coupling and nucleophilic substitution Suzuki-Miyaura cross-coupling
Target (Inferred) Kinases (e.g., JAK, EGFR) GSK-3β

Research Findings and Hypothetical Data

While direct data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

Hypothetical Activity Comparison

Parameter Target Compound (Predicted) Compound 11 (Reported)
IC50 (GSK-3β) N/A 12 nM
Selectivity (Kinases) High (azetidine rigidity) Moderate
Solubility (PBS) Low (logP >3) Moderate (logP ~2.5)

Key Observations

  • Compound 11’s IC50 of 12 nM against GSK-3β suggests potent inhibition, but its selectivity profile is unmentioned. The target compound’s azetidine-pyrazole architecture may favor selectivity for kinases like JAK2 or EGFR, though experimental validation is required.
  • The hydroxymethyl group in Compound 11 likely improves aqueous solubility, whereas the target compound’s lipophilic pyrazole may necessitate formulation optimization for bioavailability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.